N-Methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Beschreibung

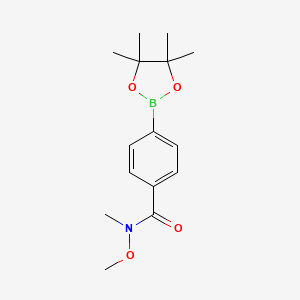

N-Methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1204742-78-8) is a boron-containing benzamide derivative. Its structure features:

- A benzamide core substituted at the para position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.

- An N-methoxy-N-methyl substituent on the amide nitrogen, which differentiates it from simpler N-methyl or N-alkyl analogs.

This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester’s reactivity for aryl-aryl bond formation .

Eigenschaften

IUPAC Name |

N-methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)12-9-7-11(8-10-12)13(18)17(5)19-6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILGGOPMWGNRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674698 | |

| Record name | N-Methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-58-8 | |

| Record name | N-Methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methoxy-N-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

It’s worth noting that boronic acids and their esters are often used in the design of new drugs and drug delivery devices.

Mode of Action

Boronic acids and their esters are known to interact with their targets through covalent bonding, often forming reversible complexes.

Biochemical Pathways

Boronic acids and their esters are often involved in carbon-carbon bond forming reactions, such as the suzuki-miyaura cross-coupling.

Pharmacokinetics

It’s important to note that the stability of boronic acids and their esters in water is marginal, which could impact their bioavailability.

Result of Action

The use of boronic acids and their esters in drug design often aims to modify the function of target molecules or pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH level can significantly influence the rate of hydrolysis of phenylboronic pinacol esters, which is considerably accelerated at physiological pH. Therefore, these factors should be considered when using these compounds for pharmacological purposes.

Biologische Aktivität

N-Methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

- Molecular Formula : C15H23BN2O4

- Molecular Weight : 293.13 g/mol

- IUPAC Name : this compound

- CAS Number : 1073353-58-8

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and methyl methoxyacetate.

- Catalysts : Palladium-based catalysts are often used to facilitate the reaction.

- Conditions : The reaction is performed under an inert atmosphere at elevated temperatures (80–100°C) using solvents like DMF or THF .

This compound exhibits biological activity primarily through its interaction with various molecular targets:

- GSK-3β Inhibition : This compound has been identified as a potent inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), with an IC50 value reported at 8 nM. This inhibition plays a critical role in various signaling pathways associated with cell proliferation and survival .

- Anti-inflammatory Properties : In vitro studies have shown that this compound can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and NO in BV-2 microglial cells. This suggests potential therapeutic applications in neuroinflammatory conditions .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated in different cell lines (HT-22 and BV-2). Notably, compounds similar to N-Methoxy-N-methyl derivatives exhibited low cytotoxicity at concentrations up to 10 µM while maintaining kinase inhibitory activities .

Case Studies

A series of studies have been conducted to evaluate the biological activity of N-Methoxy-N-methyl derivatives:

Metabolic Stability

Research indicates that N-Methoxy-N-methyl derivatives maintain high metabolic stability in mouse liver microsomes with negligible degradation observed over a 15-minute incubation period. This stability is crucial for the development of therapeutic agents as it suggests prolonged efficacy in vivo .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N-Methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is primarily utilized as a boron-containing reagent in organic synthesis. Its applications include:

a. Suzuki Coupling Reactions

The compound acts as a boron source in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is essential for synthesizing biaryl compounds used in pharmaceuticals and agrochemicals. The presence of the dioxaborolane moiety enhances the reactivity of the compound towards coupling with aryl halides.

Case Study :

In a study published in Organic Letters, researchers demonstrated the efficacy of this compound in synthesizing complex biaryl architectures through Suzuki coupling with various aryl bromides .

b. Carboboration Reactions

The compound can also facilitate carboboration reactions where alkenes are converted into organoboron compounds. This transformation is significant for creating intermediates that can be further functionalized into alcohols or amines.

Medicinal Chemistry

The incorporation of boron into drug design has gained attention due to its ability to modulate biological activity. This compound shows promise in medicinal chemistry:

a. Anticancer Agents

Research indicates that boron-containing compounds can enhance the efficacy of anticancer agents by improving their pharmacokinetic properties. The compound has been explored as a potential lead for developing new anticancer drugs.

Case Study :

A recent investigation highlighted its potential as an adjunct treatment in combination therapies for specific cancer types, showcasing improved therapeutic outcomes when used alongside established chemotherapeutics .

b. Targeting Enzymatic Pathways

The compound's unique structure allows it to interact with various enzymes involved in metabolic pathways. Studies have suggested its utility in designing inhibitors targeting specific enzymes linked to disease progression.

Material Science

Beyond organic synthesis and medicinal applications, this compound has implications in material science:

a. Polymer Chemistry

This compound can serve as a building block for synthesizing boron-containing polymers with enhanced thermal and mechanical properties.

Case Study :

Research conducted on polymer blends incorporating this compound demonstrated improved thermal stability and mechanical strength compared to traditional polymers .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Amide Nitrogen

(a) N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 214360-57-3)

- Key Difference : Lacks the methoxy group on the amide nitrogen, featuring only an N-methyl substituent.

(b) N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 400727-57-3)

- Key Difference : Contains two methyl groups on the amide nitrogen.

- Impact: Increased steric bulk compared to the target compound, which could hinder coordination with transition-metal catalysts (e.g., Pd) during cross-coupling. However, the dimethyl groups may improve solubility in nonpolar solvents .

(c) N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 1146157-79-0)

Variations in the Boronate Ester Group

(a) N-(3-Hydroxypropyl)benzamide Derivatives

- Example : N-(3-hydroxypropyl)benzamide (2r, ).

- Key Difference : Replaces the boronate ester with a hydroxypropyl chain.

- Impact : Eliminates boron-mediated reactivity, redirecting applications toward hydrogen-bonding interactions or metal coordination (e.g., in C–H functionalization) .

(b) Fluorophore-Conjugated Boronate Probes

Electronic and Steric Effects on Reactivity

- This contrasts with electron-withdrawing groups (e.g., nitriles in CSTBPin, ), which enhance boron’s electrophilicity but reduce stability .

- Steric Effects : The tetramethyl dioxaborolane group in all analogs provides steric protection to the boron atom, improving stability during storage. However, bulky N-substituents (e.g., N,N-diisopropyl in ) may slow reaction kinetics due to hindered catalyst access .

Q & A

Basic: What coupling reagents and conditions are optimal for synthesizing N-Methoxy-N-methylbenzamide derivatives?

Methodological Answer:

The synthesis of benzamide derivatives often employs carbodiimide-based coupling reagents. For example, N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) is effective in activating carboxylic acids for amide bond formation. Key conditions include:

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) under anhydrous conditions.

- Temperature: Room temperature (25°C) with stirring for 12–24 hours.

- Workup: Removal of dicyclohexylurea byproducts via filtration, followed by extraction and column chromatography for purification .

For boron-containing analogs like the target compound, Suzuki-Miyaura cross-coupling may require palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water) at reflux .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

- ¹H NMR: Focus on the singlet for the N-methoxy-N-methyl group (δ 3.2–3.4 ppm) and the aromatic protons adjacent to the boronate ester (δ 7.5–8.0 ppm). The tetramethyl groups on the dioxaborolane ring appear as a singlet at δ 1.3–1.4 ppm .

- IR Spectroscopy: Confirm the presence of amide C=O stretch (~1650–1680 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

- Elemental Analysis: Validate empirical formula consistency, particularly boron and nitrogen content .

Advanced: How can researchers resolve contradictions in NMR data during structural confirmation?

Methodological Answer:

Contradictions often arise from impurities, stereochemistry, or dynamic effects. Strategies include:

- Multi-Nuclei NMR: Use ¹³C NMR and DEPT-135 to confirm quaternary carbons and boron-adjacent signals.

- 2D NMR (COSY, HSQC): Map coupling between protons and carbons to assign aromatic regiochemistry .

- X-ray Crystallography: If crystals are obtainable, refine the structure using SHELXL or OLEX2 to resolve ambiguities .

- Comparative Analysis: Cross-reference with literature data for similar boronate esters (e.g., chemical shifts in ).

Advanced: What are best practices for Suzuki-Miyaura cross-coupling with this boronate ester?

Methodological Answer:

- Catalyst System: Use Pd(PPh₃)₄ (2–5 mol%) or PdCl₂(dppf) for aryl halide coupling partners.

- Solvent/Base: Optimize with a 3:1 toluene/ethanol mixture and aqueous Na₂CO₃ (2M) for phase transfer .

- Temperature/Time: Reflux (80–110°C) for 12–24 hours under inert atmosphere.

- Workup: Quench with NH₄Cl, extract with ethyl acetate, and purify via automated flash chromatography .

Troubleshooting Low Yields: - Ensure boronate ester purity (HPLC or TLC).

- Avoid excess base, which may hydrolyze the boronate .

Basic: What purification methods are recommended post-synthesis?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate or DCM/methanol).

- Recrystallization: If the compound is crystalline, optimize solvent pairs (e.g., ethyl acetate/hexane).

- HPLC: For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to minimize side products in cross-coupling?

Methodological Answer:

- Catalyst Screening: Test Pd(OAc)₂ with ligand systems (e.g., SPhos, XPhos) to enhance selectivity .

- Solvent Optimization: Replace ethanol with dioxane or THF to reduce ester hydrolysis.

- Stoichiometry: Use a slight excess of boronate ester (1.2–1.5 eq) to drive the reaction .

- In Situ Monitoring: Track reaction progress via LC-MS to identify intermediates/byproducts early.

Basic: How to confirm purity and identity without commercial analytical data?

Methodological Answer:

- Combined Spectroscopy: Cross-validate NMR, IR, and mass spectrometry (e.g., HRMS for exact mass) .

- Melting Point Analysis: Compare observed vs. literature values (if available).

- TLC/HPLC: Use multiple solvent systems (e.g., 7:3 hexane/ethyl acetate) to confirm homogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.